molecular formula C14H14N2O2 B13314406 4-Amino-2-(benzyloxy)benzamide

4-Amino-2-(benzyloxy)benzamide

Cat. No.: B13314406
M. Wt: 242.27 g/mol
InChI Key: GSINHTSWUDAMAC-UHFFFAOYSA-N
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Description

4-Amino-2-(benzyloxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(benzyloxy)benzamide typically involves the condensation of 4-amino-2-hydroxybenzoic acid with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(benzyloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Amino-2-hydroxybenzamide: Similar structure but lacks the benzyloxy group.

    4-Nitro-2-(benzyloxy)benzamide: Contains a nitro group instead of an amino group.

    2-(Benzyloxy)benzamide: Lacks the amino group.

Uniqueness: 4-Amino-2-(benzyloxy)benzamide is unique due to the presence of both the amino and benzyloxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-amino-2-phenylmethoxybenzamide

InChI

InChI=1S/C14H14N2O2/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17)

InChI Key

GSINHTSWUDAMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)C(=O)N

Origin of Product

United States

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